molecular formula C17H18N4O3S B11185626 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone

1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone

Cat. No.: B11185626
M. Wt: 358.4 g/mol
InChI Key: OUDYYCMMVJUQAN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 3,4-Dimethoxyphenyl moiety: This can be achieved through the methylation of a phenol derivative.

    Synthesis of the triazolopyrimidine ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Thioether formation: The final step involves the coupling of the two moieties through a thioether linkage, often using reagents like thiols and appropriate catalysts.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the triazolopyrimidine moiety, using reagents like halides or nucleophiles.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities.

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone include other triazolopyrimidine derivatives and phenylthioether compounds. What sets this compound apart is the specific combination of functional groups, which may confer unique properties and activities. Some similar compounds include:

  • 1-(3,4-Dimethoxyphenyl)-2-[(1,2,4-triazol-3-yl)sulfanyl]ethanone
  • 1-(3,4-Dimethoxyphenyl)-2-[(5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H18N4O3S/c1-10-7-11(2)21-16(18-10)19-20-17(21)25-9-13(22)12-5-6-14(23-3)15(8-12)24-4/h5-8H,9H2,1-4H3

InChI Key

OUDYYCMMVJUQAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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